molecular formula C9H12BrNO2 B1269685 5-bromo-N-isobutyl-2-furamide CAS No. 300381-28-6

5-bromo-N-isobutyl-2-furamide

Cat. No.: B1269685
CAS No.: 300381-28-6
M. Wt: 246.1 g/mol
InChI Key: IVIOHBAXQLCSFX-UHFFFAOYSA-N
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Description

5-bromo-N-isobutyl-2-furamide is a heterocyclic organic compound with the molecular formula C10H16BrNO. It belongs to the class of furan derivatives and possesses a wide range of biological activities, making it an essential compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-isobutyl-2-furamide typically involves the bromination of a furan ring followed by the introduction of an isobutyl group and an amide functionality. One common synthetic route is as follows:

    Bromination of Furan: The furan ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 5-bromofuran.

    Introduction of Isobutyl Group: The 5-bromofuran is then reacted with isobutylamine (C4H11N) under reflux conditions to form 5-bromo-N-isobutylfuran.

    Amidation: Finally, the 5-bromo-N-isobutylfuran is treated with an appropriate amide-forming reagent, such as acetic anhydride (C4H6O3) or thionyl chloride (SOCl2), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-isobutyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding azides or nitriles.

Scientific Research Applications

5-bromo-N-isobutyl-2-furamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-isobutyl-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-isobutylfuran: Lacks the amide functionality but shares the brominated furan ring and isobutyl group.

    5-bromo-2-furamide: Lacks the isobutyl group but shares the brominated furan ring and amide functionality.

    N-isobutyl-2-furamide: Lacks the bromine atom but shares the furan ring, isobutyl group, and amide functionality.

Uniqueness

5-bromo-N-isobutyl-2-furamide is unique due to the presence of both the bromine atom and the isobutyl group on the furan ring, along with the amide functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)5-11-9(12)7-3-4-8(10)13-7/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOHBAXQLCSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354911
Record name 5-bromo-N-isobutyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300381-28-6
Record name 5-bromo-N-isobutyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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